molecular formula C6H13NO3 B6251455 O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine CAS No. 391212-42-3

O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine

Cat. No.: B6251455
CAS No.: 391212-42-3
M. Wt: 147.2
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Description

O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine: is a chemical compound with the molecular formula C6H13NO3 It features a hydroxylamine group attached to a 2,2-dimethyl-1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine derivatives. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or pathways.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,2-dimethyl-1,3-dioxan-5-yl)amine
  • 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
  • 5-hydroxy-2,2-dimethyl-1,3-dioxane

Uniqueness

O-(2,2-dimethyl-1,3-dioxan-5-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in reactions where hydroxylamine functionality is required, such as in the synthesis of nitroso compounds or in enzyme inhibition studies.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

391212-42-3

Molecular Formula

C6H13NO3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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